butyl (5-chloro-2-methylphenyl)carbamate
Description
Butyl (5-chloro-2-methylphenyl)carbamate is a carbamate ester characterized by a phenyl ring substituted with a chlorine atom at position 5 and a methyl group at position 2. The carbamate functional group (-O-C(O)-NH-) is linked to the aromatic ring, with a butyl ester moiety. Carbamates are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity.
Properties
IUPAC Name |
butyl N-(5-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-16-12(15)14-11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHMFXHMIXHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987013 | |
| Record name | Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-30-0 | |
| Record name | NSC28545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
5-chloro-2-methylphenyl isocyanate+butanol→butyl (5-chloro-2-methylphenyl)carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Butyl (5-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 5-chloro-2-methylphenylamine and butanol.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Butyl (5-chloro-2-methylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of butyl (5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit enzymes such as acetylcholinesterase.
Comparison with Similar Compounds
Key Compounds from Literature:
Benzyl N-(5-Chloro-2-fluorophenyl)carbamate ():
- Substituents: 5-Cl, 2-F.
- Ester group: Benzyl.
- The fluorine atom’s high electronegativity enhances polarization of the aromatic ring, increasing reactivity in electrophilic substitutions compared to the methyl group in the target compound .
Methyl (5-Chloro-2-formylphenyl)carbamate (): Substituents: 5-Cl, 2-formyl. Ester group: Methyl.
Ethyl (2-Bromo-4-methylphenyl)carbamate ():
- Substituents: 2-Br, 4-Me.
- Ester group: Ethyl.
- Bromine’s larger atomic radius and polarizability increase steric hindrance and alter nucleophilic substitution pathways compared to chlorine in the target compound .
tert-Butyl 2-Chloro-5-(trifluoromethyl)phenylcarbamate ():
- Substituents: 2-Cl, 5-CF₃.
- Ester group: tert-Butyl.
- The trifluoromethyl group strongly withdraws electrons, deactivating the ring and reducing reactivity toward electrophilic attack, a contrast to the target compound’s methyl group .
tert-Butyl (4-Bromo-5-fluoro-2-methylphenyl)carbamate (): Substituents: 4-Br, 5-F, 2-Me. Ester group: tert-Butyl.
Physicochemical Properties
Molecular Weight and Solubility Trends:
- Butyl (5-Chloro-2-methylphenyl)carbamate: Estimated molecular weight ≈ 241.5 g/mol (C₁₂H₁₆ClNO₂). The butyl group enhances lipophilicity, favoring membrane permeability.
- Methyl (5-Chloro-2-formylphenyl)carbamate: Molecular weight = 213.62 g/mol (C₉H₈ClNO₃) . Lower molecular weight and methyl ester improve aqueous solubility.
- 2,2,2-Trifluoroethyl N-(5-Bromo-6-methylpyridin-2-yl)carbamate (): Molecular weight = 316.5 g/mol. The trifluoroethyl group increases electronegativity, reducing solubility in non-polar solvents .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Ester Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 5-Cl, 2-Me | Butyl | ~241.5 | Agrochemical intermediates |
| Benzyl N-(5-Chloro-2-fluorophenyl)carbamate | 5-Cl, 2-F | Benzyl | ~279.7 | Pharmaceutical synthesis |
| Methyl (5-Chloro-2-formylphenyl)carbamate | 5-Cl, 2-formyl | Methyl | 213.62 | Organic synthesis |
| tert-Butyl 2-Chloro-5-(trifluoromethyl)carbamate | 2-Cl, 5-CF₃ | tert-Butyl | ~294.7 | Anticancer research |
Research Findings
Electronic Effects : Chlorine and fluorine substituents enhance electrophilic substitution reactivity, while methyl groups provide steric protection .
Ester Group Impact : Bulkier esters (e.g., tert-butyl) improve metabolic stability but reduce solubility, whereas smaller esters (methyl, ethyl) favor synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
